1-(4-Imidazolyl)-N,N-dimethylmethanamine

Enzyme inhibition IMPDH2 Anticancer

1-(4-Imidazolyl)-N,N-dimethylmethanamine is a critical imidazole building block demonstrating selective IMPDH2 inhibition (Ki 440 nM) with negligible GMPR2 activity (>5,000 nM), enabling precise interrogation of cancer and immune pathways without confounding off-target effects. Its 4-imidazolyl-methylamine scaffold delivers tunable H3/H4 receptor selectivity, while patented somatostatin receptor programs explicitly claim it as a preferred precursor. Stock this exact building block to replicate literature syntheses, build focused compound libraries, or advance proprietary medicinal chemistry efforts. ≥97% purity, solid form, ships ambient.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 104926-40-1
Cat. No. B6297162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Imidazolyl)-N,N-dimethylmethanamine
CAS104926-40-1
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCN(C)CC1=CN=CN1
InChIInChI=1S/C6H11N3/c1-9(2)4-6-3-7-5-8-6/h3,5H,4H2,1-2H3,(H,7,8)
InChIKeyHPBONENNTKTILZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Imidazolyl)-N,N-dimethylmethanamine (CAS 104926-40-1): Core Specifications and Procurement Baseline


1-(4-Imidazolyl)-N,N-dimethylmethanamine, also known as 1H-imidazol-4-yl-N,N-dimethylmethanamine, is a tertiary amine bearing an imidazole ring with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol [1]. This small-molecule scaffold serves as a versatile intermediate in organic synthesis, with applications ranging from medicinal chemistry to coordination chemistry . Its primary research value lies in its role as a precursor for developing and screening novel histamine H3 and H4 receptor modulators, which are critical targets for investigating neurological disorders, immune responses, and inflammatory conditions .

1-(4-Imidazolyl)-N,N-dimethylmethanamine: Why Generic Substitution with Imidazole Analogs Is Not a Viable Procurement Strategy


Although imidazole derivatives share a common heterocyclic core, the substitution pattern on the imidazole ring and the nature of the pendant amine group profoundly impact receptor binding profiles, enzyme inhibition potencies, and chemical reactivity [1][2]. For example, simple methylation of the imidazole ring in histamine homologs can shift receptor selectivity by over an order of magnitude in favor of the H4R over the H3R [1]. Furthermore, the dimethylamine moiety in 1-(4-Imidazolyl)-N,N-dimethylmethanamine confers distinct steric and electronic properties compared to primary or unsubstituted amines, directly influencing its ability to serve as a nucleophilic catalyst, a metal-coordinating ligand, or a selective pharmacophore [2]. Consequently, substituting this specific compound with a structurally similar but uncharacterized imidazole derivative cannot guarantee equivalent performance in established assays or synthetic routes.

1-(4-Imidazolyl)-N,N-dimethylmethanamine: Quantitative Differentiators Against Closest Analogs and In-Class Candidates


IMPDH2 Inhibition Potency of 1-(4-Imidazolyl)-N,N-dimethylmethanamine Compared to Mycophenolic Acid

1-(4-Imidazolyl)-N,N-dimethylmethanamine demonstrates measurable inhibition of human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target for anticancer and immunosuppressive therapies [1]. Its inhibition constant (Ki) is 440 nM against the NAD substrate, contrasting sharply with the clinically used inhibitor mycophenolic acid (MPA), which exhibits a Ki of 6 nM under comparable conditions [2]. This 73-fold difference in potency positions the compound as a valuable tool for exploring structure-activity relationships (SAR) around the imidazole core and for developing next-generation inhibitors with potentially improved selectivity or reduced toxicity profiles.

Enzyme inhibition IMPDH2 Anticancer

Structural and Functional Divergence from Endogenous Histamine Receptor Ligands

1-(4-Imidazolyl)-N,N-dimethylmethanamine differs fundamentally from the endogenous agonist histamine and its close analog N,N-dimethylhistamine in both structure and receptor pharmacology [1]. While histamine acts as a broad-spectrum agonist at H1-H4 receptors, and N,N-dimethylhistamine shows a >200-fold selectivity for H3R over H4R [2], the core scaffold of 1-(4-Imidazolyl)-N,N-dimethylmethanamine—featuring a direct methylene link between the imidazole and the tertiary amine—represents a privileged substructure for developing potent and selective histamine H3 and H4 receptor ligands [3]. Specifically, this scaffold serves as the foundation for compounds like imbutamine (EC50: H3R = 3 nM, H4R = 66 nM) and its derivatives, where subtle modifications on the imidazole ring yield up to 16-fold selectivity for H4R over H3R [3].

GPCR Histamine receptors Ligand design

Physicochemical Profile for Enhanced Handling and Formulation

1-(4-Imidazolyl)-N,N-dimethylmethanamine possesses a distinct physicochemical profile that can simplify handling and formulation relative to its more hydrophilic or larger analogs . Its computed boiling point is 252.6±15.0 °C at 760 mmHg, with a flash point of 106.5±20.4 °C, and a density of 1.1±0.1 g/cm³ . In comparison, N,N-dimethylhistamine (CAS 673-46-1) has a higher molecular weight (139.20 vs. 125.17 g/mol) and a higher predicted boiling point of 296.0±23.0 °C, potentially complicating certain purification and scale-up procedures . The lower molecular weight of 1-(4-Imidazolyl)-N,N-dimethylmethanamine also translates to a higher molar concentration per gram, offering a marginal advantage in reaction setup and stoichiometric calculations.

Physicochemical properties Drug discovery Pre-formulation

Synthetic Utility as a Privileged Building Block for Somatostatin Receptor Ligands

1-(4-Imidazolyl)-N,N-dimethylmethanamine is explicitly claimed as a key intermediate in the synthesis of imidazolyl derivatives that act as potent and selective agonists or antagonists of somatostatin receptors, particularly the sst1 and sst4 subtypes [1]. These nonpeptide ligands are being developed as therapeutics for conditions such as acromegaly, neuroendocrine tumors, and diabetic retinopathy [1]. In contrast, the structurally related compound 1-(1H-imidazol-2-yl)-N,N-dimethylmethanamine, while a useful reagent, is not implicated in the same class of patented therapeutic agents, highlighting the specific value of the 4-imidazolyl substitution pattern for this application . The patent literature explicitly defines 1-(4-Imidazolyl)-N,N-dimethylmethanamine as a preferred building block within the defined Markush structure, directly linking its procurement to the synthesis of novel, commercially relevant drug candidates [1].

Somatostatin receptors Medicinal chemistry Building block

Moderate IMPDH2 Inhibition with Favorable Selectivity Window

While mycophenolic acid (MPA) is a highly potent IMPDH2 inhibitor (Ki = 6 nM), its use is associated with significant dose-limiting toxicities due to off-target effects [1][2]. The moderate potency of 1-(4-Imidazolyl)-N,N-dimethylmethanamine (Ki = 440 nM) may offer a more favorable starting point for developing inhibitors with a wider therapeutic window [3]. Furthermore, preliminary data suggests that 1-(4-Imidazolyl)-N,N-dimethylmethanamine exhibits a Ki > 5,000 nM against the closely related enzyme GMPR2, indicating a degree of target selectivity that is not observed with MPA, which is known to inhibit both IMPDH isoforms [4][5]. This selectivity profile is a critical differentiator for scientists seeking to probe IMPDH2-specific biology without confounding effects on other purine metabolic enzymes.

IMPDH2 Enzyme inhibition Selectivity

Optimal Application Scenarios for 1-(4-Imidazolyl)-N,N-dimethylmethanamine Based on Quantitative Evidence


IMPDH2 Probe Development for Cancer and Immunosuppression Research

Given its moderate and potentially selective inhibition of IMPDH2 (Ki = 440 nM vs. NAD substrate) and low activity against GMPR2 (Ki > 5,000 nM), 1-(4-Imidazolyl)-N,N-dimethylmethanamine is ideally suited as a starting scaffold for developing next-generation IMPDH2 inhibitors [1][2]. Its use as a chemical probe allows for the specific interrogation of IMPDH2's role in cancer cell proliferation and immune cell function without the confounding effects of potent, non-selective inhibitors like mycophenolic acid [3].

Synthesis of Selective Histamine H3 and H4 Receptor Modulators

The compound serves as a critical core scaffold for synthesizing imidazole-based histamine receptor ligands [1]. As demonstrated by imbutamine analogs, the 4-imidazolyl-methylamine moiety is a privileged substructure for achieving high potency and tunable selectivity at H3 and H4 receptors [1]. Researchers can leverage 1-(4-Imidazolyl)-N,N-dimethylmethanamine to construct focused libraries aimed at identifying novel treatments for inflammatory, allergic, and neurological disorders [2].

Medicinal Chemistry for Somatostatin Receptor-Targeted Therapeutics

Patented medicinal chemistry programs have explicitly claimed 1-(4-Imidazolyl)-N,N-dimethylmethanamine as a preferred building block for synthesizing nonpeptide agonists and antagonists of somatostatin receptors, particularly sst1 and sst4 [1]. This makes the compound an essential procurement item for any laboratory engaged in the development of novel therapeutics for acromegaly, neuroendocrine tumors, or diabetic retinopathy, where access to the exact building block specified in patent literature is required to replicate and advance upon existing intellectual property [1].

Coordination Chemistry and Organocatalysis Studies

With its dimethylamino and imidazole groups, the compound can act as a bidentate ligand or nucleophilic catalyst. Its lower molecular weight and boiling point compared to larger imidazole analogs can facilitate purification and handling during the synthesis of metal complexes or the optimization of organocatalytic reactions, making it a practical choice for fundamental chemical research [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Imidazolyl)-N,N-dimethylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.